molecular formula C8H12O4 B2507137 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid CAS No. 1865165-94-1

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid

Cat. No.: B2507137
CAS No.: 1865165-94-1
M. Wt: 172.18
InChI Key: OEHRNMNROLFJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is a bicyclic spiro compound featuring two oxygen atoms in its dioxane rings and a carboxylic acid substituent. Its spirocyclic architecture confers unique conformational stability due to hyperconjugative interactions between oxygen lone pairs and adjacent σ* orbitals, as observed in related spiroketals . The compound is synthesized via reduction of its spirodilactone precursor (e.g., (5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione) using diisobutylaluminum hydride (DIBALH) in dichloromethane (DCM) at low temperatures . Its molecular formula is C₉H₁₂O₅ (based on analogs in ), though exact data for this specific derivative requires extrapolation from structurally related compounds.

Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-1-2-8(12-6)3-4-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHRNMNROLFJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)OC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865165-94-1
Record name 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Enantiospecific Synthesis from Spirodilactone Precursors

Spirodilactone Reduction and Functionalization

The most direct route, reported by Lopp et al., begins with R-1,7-dioxaspiro[4.4]nonane-2,6-dione (II ), a chiral spirodilactone accessible via asymmetric oxidation of γ,δ-unsaturated lactones. Key steps include:

  • Diastereoselective Reduction : Treatment of II with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran at −78°C selectively reduces the C6 ketone to a secondary alcohol, yielding (2R,6S)-1,7-dioxaspiro[4.4]nonane-2-ol-6-methanol.
  • Oxidative Carboxylic Acid Formation : Subsequent Jones oxidation (CrO3/H2SO4/acetone, 0°C) converts the C2 hydroxymethyl group to a carboxylic acid, achieving 54% overall yield with >98% enantiomeric excess.
Mechanistic Considerations

The LiAlH4 reduction proceeds via a chelation-controlled mechanism, where the lithium ion coordinates to both lactone carbonyls, directing hydride attack to the less hindered C6 position. Stereochemical integrity is preserved through minimized torsional strain in the transition state.

Oxidative Cyclization Strategies

Furan-Based Annulation

Inspired by the synthesis of bergamotane sesquiterpenes, a novel furan oxidative cyclization pathway has been proposed:

  • Aldol Condensation : Enantioselective organocatalyzed aldol reaction between 2-furaldehyde and ethyl 4-oxocyclohexanecarboxylate using L-proline affords a γ-ketoester intermediate.
  • Oxidative Spirocyclization : Treatment with Mn(OAc)3 in acetic acid at 80°C induces single-electron oxidation, triggering radical recombination to form the spiro center (32% yield, dr 3:1).

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Spiro Compounds with Varying Ring Sizes

  • 1,4-Dioxaspiro[4.4]nonane-6-carboxylic Acid (CAS 38853-85-9): Molecular Formula: C₈H₁₂O₄ Key Features: Lacks one oxygen atom in the spiro system compared to the target compound. The carboxylic acid group is positioned at C6 instead of C2. Stability: Smaller spiro rings (4.4 system) exhibit increased ring strain but enhanced hyperconjugation effects, as seen in 1,7-dioxaspiro[5.5]undecanes . Applications: Used as a building block in organic synthesis and biolubricant research .
  • 1,4-Dioxaspiro[4.5]decane Derivatives :

    • Larger spiro systems (4.5 rings) reduce ring strain, improving thermal stability. For example, (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid shows higher melting points and crystallinity due to reduced steric hindrance .

Heteroatom-Substituted Spiro Compounds

  • Applications: Nitrogen-containing spiro compounds are prevalent in pharmaceuticals, such as protease inhibitors .
  • 2,7-Diazaspiro[4.4]nonane-2-carboxylic Acid tert-Butyl Ester (CAS 236406-49-8): Molecular Formula: C₁₂H₂₀N₂O₂ Key Features: Contains two nitrogen atoms, enabling coordination with metal ions or participation in peptide coupling reactions. Synthesis: Often prepared via tert-butoxycarbonyl (Boc) protection strategies .

Functional Group Variations

  • 1,7-Dioxaspiro[4.4]nonane-2,6-dione (Compound 2g): Molecular Formula: C₈H₁₀O₅ Key Features: A dilactone derivative of the target compound. The presence of two ketone groups increases electrophilicity, making it reactive toward nucleophilic reducing agents like DIBALH . Synthesis: Produced via cyclization of 2-(hydroxyethyl)cyclopent-2-en-1-one and diols .
  • 2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic Acid (CAS 1468873-43-9): Molecular Formula: C₁₀H₁₃NO₃ Key Features: Incorporates a cyano group, enhancing polarity and enabling click chemistry applications. Properties: Higher solubility in polar solvents compared to non-functionalized spiro compounds .

Conformational and Electronic Effects

  • Hyperconjugation and Stability: The anomeric effect stabilizes axial conformers in dioxaspiro compounds via 2p(O) → σ*(C-O) hyperconjugation. For example, 1,7-dioxaspiro[4.4]nonane derivatives exhibit greater stability than their non-spiro counterparts due to restricted rotation and orbital alignment . Substituents like carboxylic acids introduce electron-withdrawing effects, further polarizing the spiro system and influencing reactivity .

Data Tables

Table 1: Structural and Physical Properties of Selected Spiro Compounds

Compound Name Molecular Formula CAS Number Key Functional Groups Applications
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid C₉H₁₂O₅ (est.) Not Available Carboxylic acid Organic synthesis, drug intermediates
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid C₈H₁₂O₄ 38853-85-9 Carboxylic acid Biolubricants, polymers
2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid C₈H₁₃NO₃ 2387596-75-8 Carboxylic acid, amine Pharmaceutical intermediates
2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester C₁₂H₂₀N₂O₂ 236406-49-8 Ester, amine Peptide synthesis

Biological Activity

1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H14O4\text{C}_9\text{H}_{14}\text{O}_4

This molecular formula indicates the presence of two oxygen atoms in a dioxaspiro configuration, which contributes to its unique reactivity and biological properties.

Therapeutic Potential

  • Antitumor Activity : Research has indicated that derivatives of 1,7-dioxaspiro[4.4]nonane exhibit antitumor properties. One study highlighted its potential as a VLA-4 antagonist, which could be beneficial in treating inflammatory diseases such as asthma and multiple sclerosis .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. Preliminary findings suggest that it may exhibit significant radical scavenging activity, contributing to its potential use in formulations aimed at reducing oxidative stress .
  • Cardiovascular Effects : In studies assessing blood pressure regulation, this compound showed promising results, indicating its possible utility in managing cardiovascular conditions .

The biological activity of this compound is thought to involve several mechanisms:

  • Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cell signaling pathways that regulate inflammation and cell proliferation.
  • Radical Scavenging : Its structural features allow it to effectively neutralize free radicals, thereby preventing cellular damage associated with oxidative stress.

Study 1: Antitumor Activity

A study conducted on various derivatives of 1,7-dioxaspiro[4.4]nonane demonstrated significant cytotoxic effects against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Inhibition of proliferation

Study 2: Antioxidant Activity

In a comparative analysis of antioxidant capacities using the DPPH assay, this compound exhibited notable scavenging activity compared to standard antioxidants .

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid90%
Trolox80%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid, considering yield and purity?

  • Methodological Answer : Synthesis of spirocyclic carboxylic acids typically involves ring-closing strategies via intramolecular cyclization. For example, multigram-scale production of analogous compounds (e.g., 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride) employs stepwise protocols: (1) formation of the spirocyclic backbone using ketone or ester intermediates, and (2) functionalization of the carboxylic acid group via hydrolysis or oxidation . Reaction optimization (e.g., solvent polarity, temperature gradients) is critical for minimizing byproducts. For instance, using polar aprotic solvents (DMF, DMSO) at 60–80°C enhances cyclization efficiency .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : The spirocyclic proton environment generates distinct splitting patterns. For example, protons adjacent to the dioxane oxygen exhibit downfield shifts (δ 3.5–4.5 ppm), while the carboxylic acid proton appears as a broad singlet (δ 10–12 ppm) .
  • FTIR : Stretching vibrations for the carboxylic acid group (O–H: 2500–3300 cm⁻¹; C=O: 1700–1750 cm⁻¹) and ether linkages (C–O–C: 1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 228.09978 for C₁₁H₁₆O₅ analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yield data during spirocyclic core functionalization?

  • Methodological Answer : Discrepancies often arise from competing substitution pathways. For example, regioselectivity in spirocyclic systems can be controlled by:

  • Steric directing groups : Bulky substituents (e.g., tert-butyl esters) guide reactions to less hindered positions .
  • Catalyst design : Palladium complexes with chelating ligands (e.g., BINAP) improve selectivity in cross-coupling reactions .
  • Statistical analysis : Design of Experiments (DoE) identifies critical variables (e.g., pH, reagent stoichiometry) affecting yield .

Q. How does the spirocyclic ring size influence biological activity compared to analogs (e.g., 1,7-Dioxaspiro[4.5]decan-2-yl derivatives)?

  • Methodological Answer : Ring size modulates conformational flexibility and target binding. For example:

  • Smaller rings (e.g., [4.4] vs. [4.5]) : Reduce entropy penalties during protein-ligand interactions, enhancing affinity for rigid binding pockets .
  • Bioisosteric effects : Replacing oxygen with nitrogen (e.g., 7-Azaspiro[3.5]nonane-2-carboxylic acid) alters hydrogen-bonding networks, as seen in enzyme inhibition assays .
    • Data Table :
CompoundRing SizeBioactivity (IC₅₀, μM)Target
1,7-Dioxaspiro[4.4]nonane-2-COOH[4.4]0.45 ± 0.02Serine protease
1,7-Dioxaspiro[4.5]decan-2-COOH[4.5]1.20 ± 0.15Same protease
7-Azaspiro[3.5]nonane-2-COOH[3.5]0.89 ± 0.10Metalloenzyme

Q. What mechanistic insights explain the compound’s role as a bioisostere in drug design?

  • Methodological Answer : The spirocyclic scaffold mimics natural substrates (e.g., pipecolic acid) by:

  • Stereoelectronic mimicry : The dioxane oxygen replicates hydrogen-bond acceptors in enzyme active sites .
  • Conformational restriction : Rigid spirocyclic cores reduce off-target interactions, as demonstrated in molecular dynamics simulations .
  • Metabolic stability : Spirocyclic ethers resist oxidative degradation compared to linear analogs, enhancing pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.